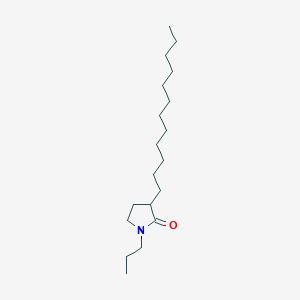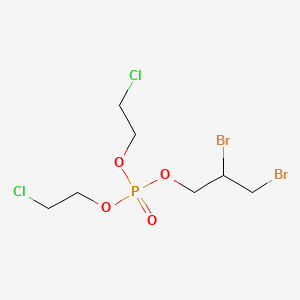![molecular formula C13H18O4 B14295552 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde CAS No. 117420-31-2](/img/structure/B14295552.png)
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C13H18O4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 4-[2-(2-ethoxyethoxy)ethoxy] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with 2-(2-ethoxyethoxy)ethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-[2-(2-Ethoxyethoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(2-Ethoxyethoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde depends on its interaction with specific molecular targets. In biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. The ethoxyethoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within cells.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxybenzaldehyde: Lacks the ethoxyethoxy groups, resulting in different chemical properties and reactivity.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups, leading to variations in solubility and reactivity.
4-[2-(2-Propoxyethoxy)ethoxy]benzaldehyde: Contains propoxy groups, which may affect its physical and chemical properties.
Uniqueness: 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple ethoxy groups can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
117420-31-2 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-2-15-7-8-16-9-10-17-13-5-3-12(11-14)4-6-13/h3-6,11H,2,7-10H2,1H3 |
InChI-Schlüssel |
SGSFZKDLCPVZSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
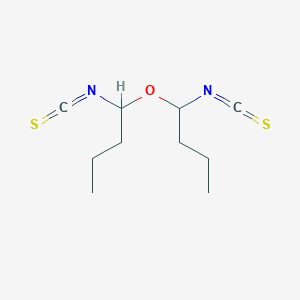
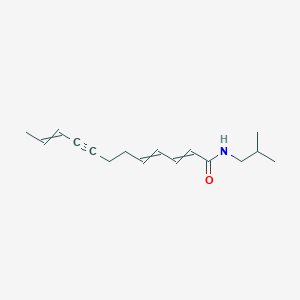
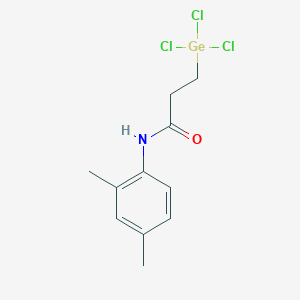
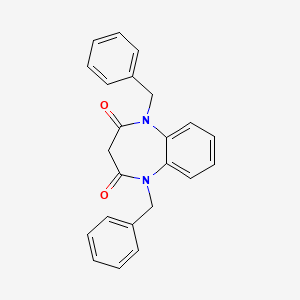
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
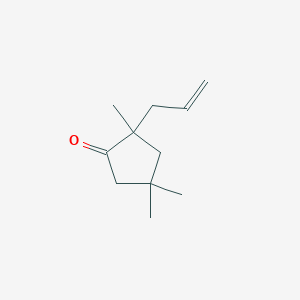
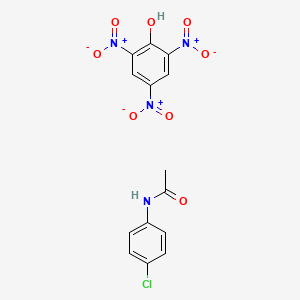
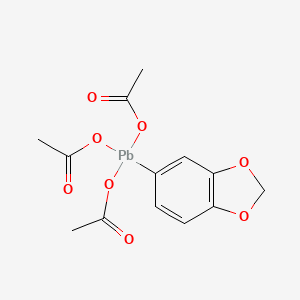

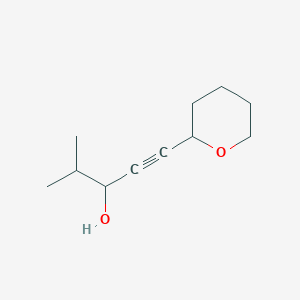
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
